molecular formula C15H11F3O2S B6402002 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261932-25-5

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6402002
CAS RN: 1261932-25-5
M. Wt: 312.3 g/mol
InChI Key: PIJOBGIKIMIKSV-UHFFFAOYSA-N
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Description

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid (MTTFBA) is an organic compound belonging to the family of trifluoromethylbenzoic acids. It is a white to light yellow crystalline solid, soluble in organic solvents and has a melting point of between 100-105°C. MTTFBA is a versatile reagent used in a variety of organic synthesis reactions and has a wide range of applications in scientific research.

Scientific Research Applications

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research due to its versatility and wide range of applications. It has been used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of polymers and as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a fluorescent probe for the detection of metal ions in solution.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the trifluoromethyl group of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% interacts with the active sites of enzymes and other proteins, thereby inhibiting their activity. In addition, the methylthiophene moiety of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is thought to act as an electron-withdrawing group, which may affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% have not been well studied. However, it is believed that 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% may act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, it may act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile reagent and can be used in a variety of organic synthesis reactions. It is relatively inexpensive and has a low toxicity. However, it is not very soluble in water, which may limit its use in some laboratory experiments.

Future Directions

The potential future directions for 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis and development. In addition, further research into the use of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% as a fluorescent probe for the detection of metal ions in solution may lead to new methods for the detection and quantification of these ions. Finally, further studies into the use of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% as an inhibitor of enzymes involved in the metabolism of drugs may lead to new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from the reaction of 2-methylthiophene with trifluoromethylbenzoyl chloride. This reaction is carried out in anhydrous acetonitrile or dimethylformamide (DMF) at room temperature. The reaction is typically complete in 1-2 hours and yields a white crystalline solid. The product can then be purified by recrystallization from ethanol or methanol.

properties

IUPAC Name

3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2S/c1-21-13-5-3-2-4-12(13)9-6-10(14(19)20)8-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOBGIKIMIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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